An In-depth Technical Guide to 2-Methylamino-5-nitropyridine
An In-depth Technical Guide to 2-Methylamino-5-nitropyridine
Introduction: The Strategic Importance of 2-Methylamino-5-nitropyridine in Synthetic Chemistry
In the landscape of modern organic synthesis, certain molecules stand out not for their end-use application but for their role as versatile intermediates—the foundational building blocks for complex molecular architectures. 2-Methylamino-5-nitropyridine, identified by its CAS number 4093-89-4 , is a prime example of such a pivotal compound.[1][2][3] Its structure, featuring a pyridine ring functionalized with an electron-donating methylamino group and a potent electron-withdrawing nitro group, creates a unique electronic profile. This profile makes it a highly reactive and adaptable substrate for a variety of chemical transformations, particularly in the realms of pharmaceutical and agrochemical development.[4][5]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, the rationale for its application in advanced chemical research, and the necessary protocols for its safe handling and analysis.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of a compound govern its behavior in reactions, its solubility, and its stability. A clear understanding of these characteristics is fundamental to its effective application in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 4093-89-4 | [1][2][3] |
| Molecular Formula | C₆H₇N₃O₂ | [6] |
| Molecular Weight | 153.14 g/mol | Inferred from Formula |
| Appearance | Brownish-yellow powder | [4] |
| Melting Point | 106-112 °C | [4] |
| Purity | Typically ≥98% | [1][6] |
| Storage | Store at 0-8 °C | [4] |
Synthesis Protocol: A Validated Approach to Nitration
The synthesis of 2-Methylamino-5-nitropyridine is typically achieved through the electrophilic nitration of 2-(methylamino)pyridine. The pyridine ring is generally deactivated towards electrophilic substitution; however, the presence of the activating amino group at the 2-position directs the incoming nitro group to the 5-position. The following protocol is a well-established method for this transformation, adapted from standard procedures for nitrating aminopyridines.[7][8]
Experimental Workflow: Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-(methylamino)pyridine to a suitable solvent such as 1,2-dichloroethane.[8]
-
Cooling: Cool the reaction mixture to below 10°C using an ice bath. This is a critical step to control the exothermic nature of the nitration reaction and prevent unwanted side products.
-
Preparation of Nitrating Agent: In a separate beaker, slowly add concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath. This creates the nitronium ion (NO₂⁺), the active electrophile.
-
Addition: Slowly add the prepared mixed acid (nitrating agent) dropwise to the solution of 2-(methylamino)pyridine via the dropping funnel.[8] Maintain the internal temperature of the reaction mixture below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 58°C) for several hours (e.g., 10 hours) to ensure complete conversion.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a base, such as a sodium hydroxide solution, until the pH reaches approximately 5-7.[7][8] This will cause the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove any residual acids and salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield high-purity 2-Methylamino-5-nitropyridine.[7]
-
Drying: Dry the purified product under vacuum to remove all traces of solvent.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Methylamino-5-nitropyridine.
Applications in Research and Development
The utility of 2-Methylamino-5-nitropyridine stems from its role as a versatile intermediate. The nitro group can be readily reduced to an amine, providing a reactive site for further functionalization, while the pyridine ring itself is a common scaffold in bioactive molecules.[9][10]
-
Pharmaceutical Development: Nitropyridine derivatives are crucial building blocks in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[9][10] 2-Methylamino-5-nitropyridine serves as an intermediate in the creation of novel compounds, particularly in the development of anti-inflammatory and antimicrobial agents.[4][5] The ability to modify the compound at multiple sites allows for the generation of diverse molecular libraries for screening and lead optimization.
-
Agrochemicals: This compound is utilized in the formulation of modern pesticides and herbicides.[4][5] Its structure can be incorporated into larger molecules designed to target specific biological pathways in pests or weeds, contributing to improved crop yields and more effective pest management strategies.[5]
-
Material Science: In the field of material science, 2-Methylamino-5-nitropyridine is employed in the production of specialty polymers and resins.[4] The incorporation of the nitropyridine moiety can enhance properties such as thermal stability and chemical resistance in the final materials.[4]
Safety and Handling: A Self-Validating Protocol
Working with nitroaromatic compounds requires strict adherence to safety protocols. The following information is synthesized from safety data sheets for structurally similar and functionally related chemicals.[11][12][13][14]
| Hazard Category | Precautionary Measures and PPE |
| Health Hazards | Harmful if swallowed or inhaled.[11] Toxic in contact with skin.[13][14] Causes skin and serious eye irritation.[13][15] May cause respiratory irritation.[11][13] |
| Physical Hazards | As a solid, it is not flammable, but dust can be combustible. Keep away from heat, sparks, and open flames.[11] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety goggles/face shield).[11][13] Use only outdoors or in a well-ventilated area, preferably a fume hood.[11] |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray.[11][13] Wash skin thoroughly after handling.[11][15] Do not eat, drink, or smoke when using this product.[11][14] |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[11][12] Store locked up.[12] |
| First Aid | IF SWALLOWED: Call a POISON CENTER or doctor.[11][14] IF ON SKIN: Wash with plenty of soap and water.[12] IF IN EYES: Rinse cautiously with water for several minutes.[13] |
Analytical Methodologies: Ensuring Purity and Identity
Verifying the purity and identity of 2-Methylamino-5-nitropyridine is essential for its use in synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this purpose.[16][17]
Recommended Analytical Technique: HPLC
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like 2-Methylamino-5-nitropyridine.[17][18]
Generalized HPLC Protocol:
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid or other modifier to improve peak shape) is a good starting point.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a suitable solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.[17]
-
Analysis: Inject the sample and monitor the elution profile. The purity is determined by the relative area of the main peak. The identity can be confirmed by comparing the retention time with that of a certified reference standard.
Analytical Workflow Diagram
Caption: A typical experimental workflow for HPLC analysis.
Conclusion
2-Methylamino-5-nitropyridine (CAS: 4093-89-4) is more than just a chemical compound; it is an enabling tool for innovation in the chemical and life sciences. Its unique reactivity, born from the interplay of its functional groups, provides a gateway to novel molecular structures with significant potential in medicine, agriculture, and materials science. This guide has provided a comprehensive framework for its synthesis, application, safe handling, and analysis, empowering researchers to leverage its full potential in their work.
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